molecular formula C13H8Cl2N2O2 B11991527 2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline

2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline

Cat. No.: B11991527
M. Wt: 295.12 g/mol
InChI Key: GTTIDUHVGSAYRC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline is an organic compound with the molecular formula C13H8Cl2N2O2 It is characterized by the presence of two chlorine atoms and a nitrophenyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 2,4-dichloroaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 2,4-dichloro-N-[(E)-(4-aminophenyl)methylidene]aniline.

    Oxidation: 2,4-dichloro-N-[(E)-(4-nitrosophenyl)methylidene]aniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline.
  • 2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline.
  • 2,4-dichloro-N-[(E)-(4-methoxyphenyl)methylidene]aniline.

Uniqueness

2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-3-6-13(12(15)7-10)16-8-9-1-4-11(5-2-9)17(18)19/h1-8H

InChI Key

GTTIDUHVGSAYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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